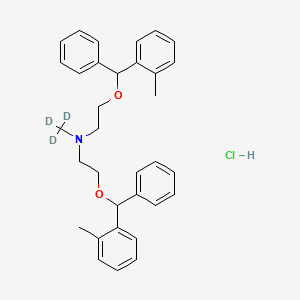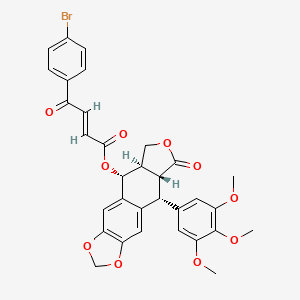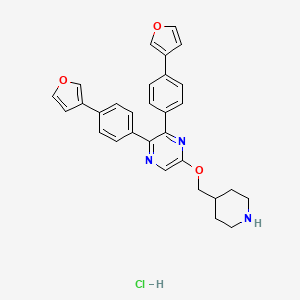![molecular formula C14H12N2O3 B12419096 N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N](/img/structure/B12419096.png)
N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N is a compound that features isotopic labeling with carbon-13 and nitrogen-15. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its stable isotopic nature .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the molecular structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using advanced techniques to ensure high purity and isotopic enrichment. The process may include the use of specialized reactors and purification methods to achieve the desired isotopic labeling .
化学反应分析
Types of Reactions
N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
科学研究应用
N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic flux analysis and other studies involving isotopic labeling.
Biology: Employed in studies of metabolic pathways and enzyme mechanisms.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes
作用机制
The mechanism of action of N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N involves its incorporation into biological systems where it can be tracked using isotopic analysis. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Similar compounds include other isotopically labeled molecules such as:
- N-[4-(2-Pyridinyl)benzoyl]glycine (unlabeled)
- N-[4-(2-Pyridinyl)benzoyl]glycine-13C
- N-[4-(2-Pyridinyl)benzoyl]glycine-15N
属性
分子式 |
C14H12N2O3 |
|---|---|
分子量 |
259.23 g/mol |
IUPAC 名称 |
2-[(4-pyridin-2-ylbenzoyl)(15N)amino]acetic acid |
InChI |
InChI=1S/C14H12N2O3/c17-13(18)9-16-14(19)11-6-4-10(5-7-11)12-3-1-2-8-15-12/h1-8H,9H2,(H,16,19)(H,17,18)/i9+1,13+1,16+1 |
InChI 键 |
AGXRTZITFWDMAD-SXVCCXSBSA-N |
手性 SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)[15NH][13CH2][13C](=O)O |
规范 SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B12419100.png)




